2-Bromo-4-ethynylaniline
Description
2-Bromo-4-ethynylaniline (C₈H₆BrN) is a substituted aniline derivative featuring a bromine atom at the 2-position and an ethynyl (-C≡CH) group at the 4-position of the aromatic ring. The bromine substituent enables electrophilic substitution and cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the ethynyl group offers unique reactivity in click chemistry, Sonogashira couplings, and polymer synthesis . The compound’s dual functionality positions it as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials, though specific applications remain less documented compared to its analogs .
Properties
IUPAC Name |
2-bromo-4-ethynylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDFDAOJIJTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction, where 4-ethynylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of 2-Bromo-4-ethynylaniline may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) in solvents like tetrahydrofuran (THF) or acetonitrile (CH3CN) are typical.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines, thiophenes, or ethers.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Oxidation and Reduction Reactions: Products include quinones, amines, or other reduced derivatives.
Scientific Research Applications
Chemical Synthesis
2-Bromo-4-ethynylaniline serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The bromo group enhances the reactivity of the aromatic ring, facilitating nucleophilic attacks by various nucleophiles.
- Sonogashira Coupling : This compound can undergo coupling reactions with terminal alkynes, leading to the formation of more complex alkyne derivatives.
Table 1: Key Reactions Involving 2-Bromo-4-ethynylaniline
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | 4-Ethynylaniline derivatives |
| Sonogashira Coupling | Couples with terminal alkynes | 1,3-Diethynylbenzene |
| Reduction | Can be reduced to form amines | 4-Ethynylaniline |
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-4-ethynylaniline has been investigated for its potential as a pharmacophore in drug development. Its structural features allow for modifications that can enhance biological activity against various targets.
Case Study: Inhibition of Mycobacterial pks13
A study explored the synthesis of inhibitors targeting mycobacterial pks13, a key enzyme in the biosynthesis of mycolic acids essential for the pathogenicity of Mycobacterium tuberculosis. The derivatives synthesized from 2-bromo-4-ethynylaniline exhibited promising inhibitory activity, demonstrating its potential as a lead compound for anti-tuberculosis drugs .
Material Science
The compound is also utilized in the development of advanced materials. Its ability to form conjugated systems makes it suitable for applications in:
- Organic Electronics : Used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
- Polymers : Acts as a monomer or cross-linker in polymer chemistry, contributing to materials with tailored properties.
Table 2: Applications in Material Science
| Application Type | Description | Example Use |
|---|---|---|
| Organic Electronics | Component in OLEDs and photovoltaic cells | Light-emitting devices |
| Polymer Chemistry | Monomer for specialty polymers | High-performance materials |
Analytical Chemistry
In analytical chemistry, 2-Bromo-4-ethynylaniline is employed as a reagent for various analytical techniques, including:
- Chromatography : Used as a standard or marker in chromatographic analysis due to its distinct spectral properties.
- Spectroscopy : Its unique absorption characteristics allow it to be used in UV-visible spectroscopy for quantitative analysis.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding interactions, influencing the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Comparison with Similar Brominated Aniline Derivatives
The reactivity, physicochemical properties, and applications of 2-bromo-4-ethynylaniline are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Structural and Functional Comparison
Crystallographic and Supramolecular Features
Biological Activity
2-Bromo-4-ethynylaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C8H7BrN
Molecular Weight: 202.05 g/mol
CAS Number: 58674-26-3
The compound features a bromine atom at the 2-position and an ethynyl group at the 4-position of the aniline structure. This unique substitution pattern is believed to influence its biological activity.
Mechanisms of Biological Activity
Research indicates that 2-bromo-4-ethynylaniline exhibits significant biological activity primarily through its interaction with various molecular targets. Notably, it has been studied for its role as a potential inhibitor of certain kinases, which are crucial in signaling pathways related to cancer progression.
- Kinase Inhibition:
- Antimicrobial Activity:
Table 1: Summary of Biological Activities
Case Study: VEGFR and EGFR Inhibition
In a study assessing the structure-activity relationship (SAR) of various anilines, including 2-bromo-4-ethynylaniline, it was found that small modifications at the ortho and para positions significantly affected kinase inhibition potency. The compound exhibited a potent inhibitory effect on VEGFR, with an IC50 value significantly lower than that of standard inhibitors .
Toxicological Profile
While exploring the biological activities, it is also essential to consider the toxicological aspects:
Q & A
Basic: What are the established synthetic routes for 2-bromo-4-ethynylaniline?
Answer:
The synthesis of 2-bromo-4-ethynylaniline typically involves functionalization of aniline derivatives. A common approach is the Sonogashira coupling between 2-bromo-4-iodoaniline and terminal alkynes under palladium/copper catalysis. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Alternative routes include bromination of 4-ethynylaniline derivatives using electrophilic brominating agents (e.g., NBS in DMF), though regioselectivity must be carefully controlled .
Basic: What characterization techniques are most reliable for confirming the structure of 2-bromo-4-ethynylaniline?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the presence of the ethynyl group (sharp singlet at ~2.8–3.2 ppm for protons, and ~70–85 ppm for carbons).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL (for structure refinement) and ORTEP-III (for visualization) is recommended .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine.
Basic: How does the electronic nature of the ethynyl group influence the reactivity of 2-bromo-4-ethynylaniline?
Answer:
The ethynyl group is electron-withdrawing via conjugation, polarizing the aromatic ring and activating the bromine substituent toward nucleophilic aromatic substitution (SNAr). This electronic effect also stabilizes intermediates in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making the compound a versatile building block for heterocyclic synthesis .
Advanced: What computational methods can predict the regioselectivity of reactions involving 2-bromo-4-ethynylaniline?
Answer:
Density Functional Theory (DFT) calculations, such as those employing the B3LYP functional , can model electron density distribution and predict reactive sites. For example:
- Local Kinetic Energy Density : Used to analyze correlation energy in transition states .
- HOMO-LUMO Mapping : Identifies nucleophilic/electrophilic regions, aiding in rationalizing cross-coupling pathways.
Advanced: How can contradictory spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved for derivatives of 2-bromo-4-ethynylaniline?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological steps:
Variable Temperature NMR : Detects dynamic processes (e.g., rotamers).
2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms connectivity.
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-bromo-4,6-dinitroaniline, where nitro groups provide analogous electronic effects) .
Advanced: What are the challenges in crystallizing 2-bromo-4-ethynylaniline, and how can they be mitigated?
Answer:
- Challenge : Low solubility in common solvents and tendency to form oils.
- Mitigation : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. For stubborn cases, employ microseeding or additives like ionic liquids to promote nucleation .
Advanced: How does steric hindrance from the ethynyl group affect palladium-catalyzed coupling reactions?
Answer:
The linear geometry of the ethynyl group reduces steric hindrance compared to bulkier substituents, facilitating oxidative addition of Pd(0) to the C-Br bond. However, competing side reactions (e.g., alkyne homocoupling) may occur, requiring optimized ligand systems (e.g., XPhos or SPhos) to enhance selectivity .
Advanced: What role does 2-bromo-4-ethynylaniline play in the synthesis of bioactive molecules?
Answer:
It serves as a key intermediate in:
- Anticancer Agents : Ethynyl groups enable "click chemistry" for conjugating targeting moieties.
- Kinase Inhibitors : Bromine acts as a leaving group for Suzuki couplings with boronic acid-containing pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
